1-Hydroxy-2,2,6,6-tetramethyl-4-piperidinone
Overview
Description
1-Hydroxy-2,2,6,6-tetramethyl-4-piperidinone is a chemical compound with the formula C9H17NO2 and a molecular weight of 171.2368 . It is also known as 1-Hydroxy-2,2,6,6-tetramethyl-4-oxo-piperidine Hydrochloride .
Synthesis Analysis
An efficient continuous-flow process has been reported for the synthesis of N,N′-bis (2,2,6,6-tetramethyl-4-piperidinyl)-1,6-hexanediamine (DTMPA). The starting material 1,6-hexanediamine (HMDA) mixes with 2,2,6,6-tetramethyl-4-piperidinone (TAA), reacts with hydrogen in a micro fixed-bed reactor packed with 5% Pt/C catalyst to provide DTMPA in 85% isolated yield .Molecular Structure Analysis
The molecular structure of this compound can be viewed as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
It has been reported that this compound can react with acetyl chloride to form 4-acetoxy-TEMPO. Similarly, it can react with methanesulfonyl chloride to form 4-methanesulfonyloxy-TEMPO .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 171.2368 .Scientific Research Applications
Oxidation Catalyst
1-Hydroxy-2,2,6,6-tetramethyl-4-piperidinone is used in the oxidation of primary alcohols to aldehydes, as described by Einhorn et al. (1996). This compound acts as a catalyst in the presence of N-chlorosuccinimide, showing high efficiency and selectivity in oxidizing aliphatic, benzylic, and allylic alcohols without overoxidation to carboxylic acids (Einhorn, Einhorn, Ratajczak, & Pierre, 1996).
Spin Trapping and Quantification of Radicals
This compound is significant in studying the reactions with peroxynitrite, superoxide, and peroxyl radicals. Dikalov et al. (1997) demonstrated that it can be oxidized into a stable nitroxide, providing an effective method for quantifying these radicals in chemical and biological systems (Dikalov, Skatchkov, & Bassenge, 1997).
Synthesis of Nitroxyl Radicals
Wong, Schwenk, and Hsia (1974) reported the synthesis of nitroxyl radicals, such as 1-oxyl-4-carboxy-2,2,6,6-tetramethylpiperidine, from this compound. These radicals are essential for spin labeling studies, highlighting the compound's utility in creating markers for molecular research (Wong, Schwenk, & Hsia, 1974).
Polymer and Antioxidant Research
Allen (1980) explored the interactions of hindered piperidine compounds, including this compound, with phenolic antioxidants during the thermal processing of polypropylene. This study sheds light on the catalytic oxidation effects of such compounds on material stability and durability (Allen, 1980).
Mechanism of Action
Safety and Hazards
Future Directions
While specific future directions for 1-Hydroxy-2,2,6,6-tetramethyl-4-piperidinone are not mentioned in the search results, it is noted that a bifunctional modifier of 4-hydroxy-2,2,6,6-tetramethylpiperidine (HTMP) at the interface of PAL/HTL can interact with I and FA (MA) to form bi-directional hydrogen bonds to inhibit ion migration, reinforce the interface contact, and improve perovskite stability .
Properties
IUPAC Name |
1-hydroxy-2,2,6,6-tetramethylpiperidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-8(2)5-7(11)6-9(3,4)10(8)12/h12H,5-6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMEUSKGEUADGET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)CC(N1O)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30189892 | |
Record name | 1-Hydroxy-2,2,6,6-tetramethyl-4-oxopiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30189892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3637-11-4 | |
Record name | 1-Hydroxy-2,2,6,6-tetramethyl-4-oxopiperidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003637114 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MLS003106434 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156571 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Hydroxy-2,2,6,6-tetramethyl-4-oxopiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30189892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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